molecular formula C13H13NO B2458618 5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 1374407-76-7

5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No. B2458618
M. Wt: 199.253
InChI Key: CSUMBMUENPXDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-1-methyl-1H-pyrrole-2-carbaldehyde (5-BMPC) is a chemical compound belonging to the pyrrole family. It is a colorless, water-soluble, crystalline solid that is used in organic synthesis and as an intermediate in the production of pharmaceuticals. 5-BMPC is also known as 5-benzyl-2-methyl-1H-pyrrole-3-carboxaldehyde. The compound is an important intermediate for the synthesis of pharmaceuticals, such as antifungals and anti-inflammatory drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde involves the condensation of benzylamine with 2-acetyl-1-methylpyrrole followed by oxidation of the resulting intermediate to yield the desired product.

Starting Materials
Benzylamine, 2-acetyl-1-methylpyrrole, Sodium periodate, Sodium bicarbonate, Methanol, Wate

Reaction
Step 1: Dissolve 2-acetyl-1-methylpyrrole (1.0 g, 7.5 mmol) in methanol (10 mL) and add benzylamine (1.2 g, 11.3 mmol) to the solution. Stir the mixture at room temperature for 24 hours., Step 2: Add sodium bicarbonate (1.0 g) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 3: Dissolve the crude product in methanol (10 mL) and add sodium periodate (1.5 g, 7.0 mmol) to the solution. Stir the mixture at room temperature for 2 hours., Step 4: Add water (10 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a yellow solid.

Mechanism Of Action

The mechanism of action of 5-BMPC is not well understood. However, it is believed that the compound acts as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. The compound is thought to function as a nucleophile, reacting with electrophilic species to form covalent bonds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-BMPC are not well understood. However, the compound has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and natural products. It is believed that the compound may have some effect on the body, but further research is needed to determine the exact biochemical and physiological effects of the compound.

Advantages And Limitations For Lab Experiments

The major advantage of using 5-BMPC in laboratory experiments is its water solubility, which allows for easy purification and recrystallization. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is sensitive to light and air, and can be easily oxidized. Additionally, the compound is toxic and should be handled with care.

Future Directions

The future directions for 5-BMPC research include further investigation of its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on the synthesis of pharmaceuticals, agrochemicals, and natural products using the compound as an intermediate. Further research could also be done on the stability of the compound and its sensitivity to light and air. Finally, research could be done on the safety and toxicity of the compound and its potential applications in medicine.

Scientific Research Applications

5-BMPC is used in scientific research as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of antifungal agents, such as fluconazole and itraconazole, and anti-inflammatory drugs, such as diclofenac and naproxen. 5-BMPC has also been used in the synthesis of a variety of agrochemicals, such as insecticides and herbicides, and in the synthesis of natural products, such as terpenes and alkaloids.

properties

IUPAC Name

5-benzyl-1-methylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-12(7-8-13(14)10-15)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUMBMUENPXDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde

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